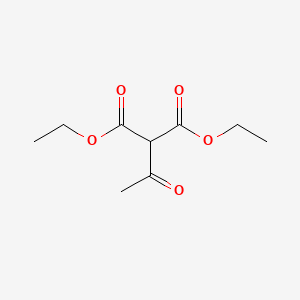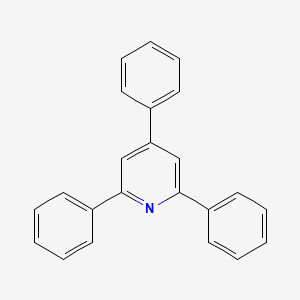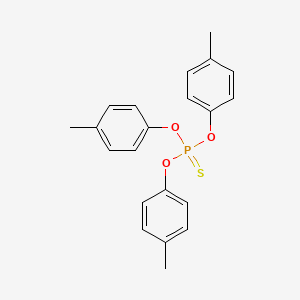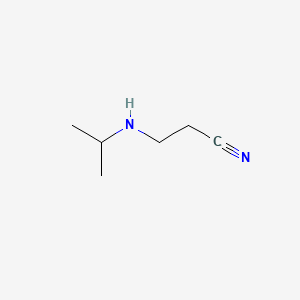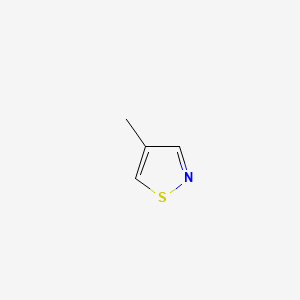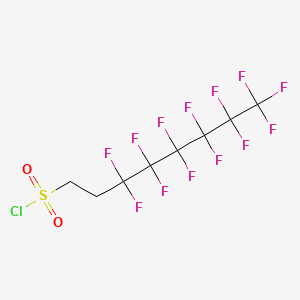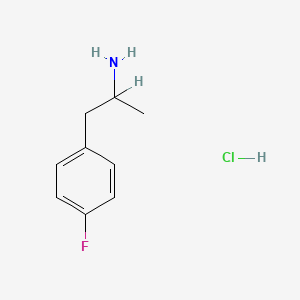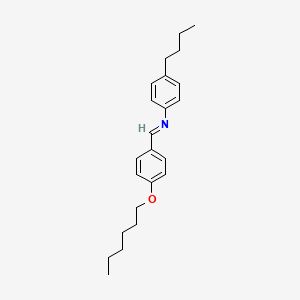
p-Hexyloxybenzylidene p-butylaniline
Übersicht
Beschreibung
p-Hexyloxybenzylidene p-butylaniline is a compound that belongs to a class of organic materials known as liquid crystals. These materials exhibit properties between those of conventional liquids and solid crystals. The compound is of particular interest due to its mesogenic properties, meaning it can form mesophases (liquid crystalline phases) under certain temperature conditions. The molecular structure typically consists of a rigid core and flexible tails, which contribute to its ability to form ordered phases with fluidity.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of p-Hexyloxybenzylidene p-butylaniline, they do discuss related compounds such as pentyloxybenzylidine hexylanilene (PBHA) and butyloxybenzylidine octylanilene (BBOA) , as well as other benzylidene aniline derivatives . The synthesis of such compounds generally involves a condensation reaction between an aldehyde and an aniline, where the aldehyde and aniline components are substituted with various alkoxy and alkyl groups to achieve the desired liquid crystalline properties.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, with crystal and molecular structures determined at room temperature . These structures provide insight into the conformation of the molecules and how they pack in the solid state. For example, the molecular packing can differ significantly between compounds, with some exhibiting a tilted smectic-like layer structure, while others form blocks with mesogenic units that overlap almost completely . These structural details are crucial for understanding the mesophases that these compounds can form.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of p-Hexyloxybenzylidene p-butylaniline. However, the chemical behavior of similar compounds can be inferred. For instance, the phase transitions of these materials involve changes in molecular conformation and packing, which can be studied through calorimetric measurements . Additionally, the molecular reorientations in different mesophases have been investigated using techniques like quasielastic neutron scattering .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to p-Hexyloxybenzylidene p-butylaniline are characterized by their phase behavior and thermodynamic properties. For example, the heat capacity measurements of N-(p-methoxybenzylidene)-p-n-butylaniline (mbba) reveal the temperatures and enthalpies of phase transitions . The molecular reorientations and fluctuations in different mesophases provide insights into the dynamic aspects of these materials . The conformational analysis at various phase transitions also sheds light on the changes in molecular structure that accompany these transitions .
Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Properties and Phase Behavior
A significant area of research on p-Hexyloxybenzylidene p-butylaniline (HBA) involves its liquid crystalline properties. Studies have synthesized compounds containing HBA and analyzed their thermal behavior and liquid crystallinity. For instance, Jin et al. (1990) synthesized a series of compounds, including HBA, interconnected through a hexamethylene spacer, exhibiting smectic-A and nematic phases under certain conditions. Such research contributes to understanding the properties of liquid crystals, which are crucial in displays and optical devices (Jung‐Il Jin, Hyoseok Kim, J. Shin, B. Chung, B. Jo, 1990).
Dielectric and Magnetic Field Effects
The response of HBA-based compounds to electric and magnetic fields has been another focus. Rao et al. (1985) explored the molecular alignment in the nematic phase of HBA in the presence of electric and magnetic fields by measuring the dielectric constant. Understanding these properties is vital for applications in electronic and photonic devices (J. V. Rao, L. V. Choudary, P. Venkatacharyulu, C. Murty, K. R. Rao, 1985).
Microscopic and Molecular Dynamics
Microscopic studies have been conducted to better understand the phases and molecular dynamics of HBA compounds. Rao and Murty (1985) confirmed the existence of a mixed smectic phase in HBA through thermal microscopy, contributing to the field of materials science and nanotechnology (J. V. Rao, C. Murty, 1985).
NMR Studies and Molecular Conformation
NMR studies have been utilized to estimate the orientational order parameters and determine the conformation of HBA compounds. Such research, as conducted by Prasad (1976), aids in comprehending molecular structures, which is crucial for designing materials with specific properties (J. Prasad, 1976).
Ultrasonic Velocity and Specific Volume Measurements
Research by Choudary et al. (1983) on the specific volume and ultrasonic velocity measurements of HBA in different phases contributes to the understanding of phase transitions and material properties. This is particularly relevant in the study of thermotropic liquid crystals (L. V. Choudary, J. V. Rao, P. N. Murty, C. Murty, 1983).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-1-(4-hexoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-3-5-7-8-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(11-15-22)9-6-4-2/h10-17,19H,3-9,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTFLWMDAFOTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hexyloxybenzylidene p-butylaniline | |
CAS RN |
29743-11-1 | |
| Record name | N-p-n-Hexyloxybenzylidene-p'-n-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



